9H-carbazole-2-carbonitrile
Overview
Description
9H-Carbazole-2-carbonitrile is a chemical compound formed by the fusion of carbazole and benzonitrile. It is known for its role as an acceptor in donor-acceptor type blue thermally activated delayed fluorescence emitters. This compound is significant in the field of organic electronics due to its unique photophysical properties .
Mechanism of Action
Target of Action
The primary target of 9H-carbazole-2-carbonitrile is the donor–acceptor type (D–A type) blue thermally activated delayed fluorescence (TADF) emitters . The compound acts as an acceptor in these emitters, contributing to the narrowing of charge-transfer emissions .
Mode of Action
This compound interacts with its targets by forming a new acceptor core through the fusion of carbazole and benzonitrile . This interaction results in the construction of D–A type TADF emitters based on the this compound acceptor . These emitters show deep-blue emissions with high photoluminescence quantum yields .
Biochemical Pathways
The biochemical pathways affected by this compound involve the process of thermally activated delayed fluorescence . The compound’s interaction with its targets leads to narrowed charge-transfer emissions, which are significantly narrower compared to those of typical D–A type TADF emitters .
Result of Action
The molecular and cellular effects of this compound’s action include the production of deep-blue emissions from 439 to 457 nm with high photoluminescence quantum yields of up to 85% in degassed toluene solutions . Additionally, all this compound-based deep-blue TADF emitters result in narrow charge-transfer emissions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of nitrogen atmosphere and the temperature conditions during the synthesis process . For instance, the reaction mixture containing this compound needs to be cooled to 0 °C, then heated to 150 °C for 16 hours under a nitrogen atmosphere .
Biochemical Analysis
Biochemical Properties
9H-Carbazole-2-Carbonitrile has been used as an acceptor in the construction of donor-acceptor type (D-A type) blue thermally activated delayed fluorescence (TADF) emitters
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of its role in thermally activated delayed fluorescence (TADF) emitters . It is known to show deep-blue emissions with high photoluminescence quantum yields
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to result in narrow charge-transfer emissions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole-2-carbonitrile typically involves the fusion of carbazole and benzonitrile. One common method includes the use of a palladium-catalyzed Larock indole synthesis, which is a versatile method for constructing indole derivatives. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of carbazole-2-carbonitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the carbazole ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups attached to the carbazole ring .
Scientific Research Applications
9H-Carbazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties
Comparison with Similar Compounds
- 2,7-Dimethyl-9H-carbazol-9-ylpyridine
- 3,6-Dimethyl-9H-carbazol-9-ylpyridine
- 3,6-Di-tert-butyl-9H-carbazol-9-ylpyridine
Comparison: 9H-Carbazole-2-carbonitrile stands out due to its unique combination of carbazole and benzonitrile, which imparts distinct photophysical properties. Compared to other carbazole derivatives, it exhibits narrower charge-transfer emissions and higher photoluminescence quantum yields, making it highly efficient for use in OLEDs and other optoelectronic devices .
Properties
IUPAC Name |
9H-carbazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQWEUBVPCXIDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471308 | |
Record name | 9H-carbazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57955-18-7 | |
Record name | 9H-carbazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.